N-(2-benzyl-1,3-benzoxazol-5-yl)-4-nitrobenzamide
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Overview
Description
N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide is a compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide typically involves the formation of the benzoxazole ring followed by the introduction of the nitrobenzamide moiety. One common synthetic route involves the cyclization of 2-aminophenol with benzyl bromide to form the benzoxazole ring. This intermediate is then reacted with 4-nitrobenzoyl chloride under appropriate conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in the formation of N-(2-benzylbenzo[d]oxazol-5-yl)-4-aminobenzamide.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitrobenzamide moiety is known to interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects . The benzoxazole ring can also interact with various biological targets, contributing to its overall biological activity.
Comparison with Similar Compounds
N-(2-benzylbenzo[d]oxazol-5-yl)-4-nitrobenzamide can be compared with other benzoxazole derivatives, such as:
2-methoxy-5-chlorobenzo[d]oxazole: Known for its antibacterial activity.
2-ethoxybenzo[d]oxazole: Exhibits antifungal properties.
Aleglitazar: An antidiabetic agent containing the oxazole moiety.
Properties
CAS No. |
785836-59-1 |
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Molecular Formula |
C21H15N3O4 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-benzyl-1,3-benzoxazol-5-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C21H15N3O4/c25-21(15-6-9-17(10-7-15)24(26)27)22-16-8-11-19-18(13-16)23-20(28-19)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,25) |
InChI Key |
XWLSRUVMJAZXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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